molecular formula C18H18ClN3O4 B2593380 4-chloro-N-(1-methyl-5-(morpholine-4-carbonyl)-2-oxo-1,2-dihydropyridin-3-yl)benzamide CAS No. 1105242-53-2

4-chloro-N-(1-methyl-5-(morpholine-4-carbonyl)-2-oxo-1,2-dihydropyridin-3-yl)benzamide

Cat. No.: B2593380
CAS No.: 1105242-53-2
M. Wt: 375.81
InChI Key: XHIXMGLFKCIRHE-UHFFFAOYSA-N
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Description

4-chloro-N-(1-methyl-5-(morpholine-4-carbonyl)-2-oxo-1,2-dihydropyridin-3-yl)benzamide is a useful research compound. Its molecular formula is C18H18ClN3O4 and its molecular weight is 375.81. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activity

  • Anticonvulsant Activity : Enaminones, synthesized from cyclic beta-dicarbonyl precursors condensed with morpholine among other amines, have shown potent anticonvulsant activity without significant neurotoxicity. The protective index in animal models suggests their potential as effective treatments for epilepsy (Edafiogho et al., 1992).

  • Antidepressant Synthesis : The compound "befol," synthesized via interaction of a related chlorobenzamide with morpholine, is highlighted as an original antidepressant and a type A reversible MAO inhibitor. This illustrates the potential of chlorobenzamides in the synthesis of therapeutically relevant compounds (Donskaya et al., 2004).

Chemical Synthesis and Characterization

  • Dihydropyrimidinone Derivatives : The synthesis of dihydropyrimidinone derivatives containing morpholine moieties showcases the utility of these compounds in generating diverse molecular architectures with potential pharmacological activities (Bhat et al., 2018).

  • Heterocyclic Derivatives : Studies on the synthesis of novel heterocyclic compounds, including those involving morpholine and related functional groups, provide insights into methods for creating molecules with potential applications in drug development and material science (Krutošíková et al., 2001).

Molecular Structure Analysis

  • Crystal Structure and Binding : The analysis of benzamide derivatives' crystal structures, including those with morpholine components, offers insights into molecular interactions that could inform the design of allosteric modulators for receptors, showcasing the application in structural biology and pharmacology (Wu et al., 2014).

Properties

IUPAC Name

4-chloro-N-[1-methyl-5-(morpholine-4-carbonyl)-2-oxopyridin-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN3O4/c1-21-11-13(17(24)22-6-8-26-9-7-22)10-15(18(21)25)20-16(23)12-2-4-14(19)5-3-12/h2-5,10-11H,6-9H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHIXMGLFKCIRHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=C(C1=O)NC(=O)C2=CC=C(C=C2)Cl)C(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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